Cas no 1261913-99-8 (5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid)

5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 1261913-99-8
- 2',4'-Dichloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- 5-(2,4-DICHLOROPHENYL)-2-FLUOROBENZOIC ACID
- MFCD13328330
- 2',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
- AKOS010523025
- 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid, 95%
- DTXSID00681439
- 2',4'-Dichloro-4-fluoro-[1,1'-biphenyl]-3-carboxylicacid
- 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid
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- MDL: MFCD13328330
- インチ: InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6H,(H,17,18)
- InChIKey: ZZFOWXWFBBTVPV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 283.9807130Da
- どういたいしつりょう: 283.9807130Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A794876-5g |
2',4'-Dichloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid |
1261913-99-8 | 97% | 5g |
$760.0 | 2024-04-25 | |
Alichem | A011000305-1g |
2',4'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid |
1261913-99-8 | 97% | 1g |
1,504.90 USD | 2021-05-28 | |
abcr | AB329099-5g |
5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid, 95%; . |
1261913-99-8 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB329099-5 g |
5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid, 95%; . |
1261913-99-8 | 95% | 5g |
€1159.00 | 2023-04-26 | |
Alichem | A011000305-250mg |
2',4'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid |
1261913-99-8 | 97% | 250mg |
475.20 USD | 2021-05-28 | |
Alichem | A011000305-500mg |
2',4'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid |
1261913-99-8 | 97% | 500mg |
815.00 USD | 2021-05-28 | |
Ambeed | A794876-1g |
2',4'-Dichloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid |
1261913-99-8 | 97% | 1g |
$254.0 | 2024-04-25 |
5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
5-(2,4-Dichlorophenyl)-2-fluorobenzoic acidに関する追加情報
Introduction to 5-(2,4-Dichlorophenyl)-2-fluorobenzoic Acid (CAS No. 1261913-99-8)
5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS No. 1261913-99-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, featuring a benzoic acid core substituted with a 2,4-dichlorophenyl group and a fluorine atom at the 2-position, presents an intriguing scaffold for further chemical modifications and biological evaluations.
The molecular structure of 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid encompasses several key functional groups that contribute to its reactivity and interaction with biological targets. The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring enhances electron-withdrawing effects, while the fluorine atom introduces additional electronic and steric influences. These features make the compound a promising candidate for designing novel therapeutic agents.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various disease pathways. 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid has been explored as a potential lead compound in the synthesis of inhibitors for enzymes involved in metabolic disorders and inflammatory diseases. Its benzoic acid moiety is commonly found in many pharmacologically active compounds, suggesting that it may exhibit similar biological properties.
One of the most compelling aspects of 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid is its versatility in chemical synthesis. The compound can serve as a precursor for more complex derivatives through various functional group transformations, such as esterification, amidation, or alkylation. These modifications can fine-tune its pharmacokinetic and pharmacodynamic properties, making it adaptable for different therapeutic applications.
Recent studies have highlighted the potential of 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid in the development of novel anticancer agents. The combination of electron-withdrawing groups and aromatic rings in its structure suggests that it may interfere with key signaling pathways involved in tumor growth and progression. Preclinical investigations have demonstrated that derivatives of this compound can exhibit inhibitory effects on enzymes such as tyrosine kinases and cyclin-dependent kinases, which are crucial for cancer cell proliferation.
The role of fluorine atoms in medicinal chemistry cannot be overstated. The introduction of fluorine into a molecule can significantly alter its bioavailability, metabolic stability, and binding affinity to biological targets. In the case of 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid, the fluorine atom at the 2-position likely contributes to its binding interactions by enhancing hydrophobic interactions and reducing metabolic degradation.
Another area where 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid shows promise is in the treatment of neurological disorders. The structural motif shared by this compound with known neuroactive agents suggests that it may interact with neurotransmitter receptors or ion channels. Further research is needed to fully elucidate its potential role in modulating neural activity and treating conditions such as epilepsy or Alzheimer's disease.
The synthesis of 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated benzoic acids and fluorinated aromatic compounds. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating further biological evaluations.
In conclusion, 5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS No. 1261913-99-8) represents a valuable scaffold for pharmaceutical research due to its unique structural features and potential biological activities. Its benzoic acid core combined with electron-withdrawing substituents makes it a versatile building block for drug discovery efforts targeting various diseases. As research continues to uncover new therapeutic applications, this compound is likely to play an important role in the development of next-generation medicinal agents.
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